3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Kinase Inhibitor Selectivity JNK3 p38α

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic building block composed of a 4,5,6,7-tetrahydro-1H-indazole core with a thiophen-3-yl substituent. It belongs to the thiophene-indazole class, a scaffold actively explored for developing isoform-selective kinase inhibitors, particularly for c-Jun N-terminal kinase 3 (JNK3) and p38α mitogen-activated protein kinase.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 2098008-79-6
Cat. No. B1490381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
CAS2098008-79-6
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C3=CSC=C3
InChIInChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(13-12-10)8-5-6-14-7-8/h5-7H,1-4H2,(H,12,13)
InChIKeyQFTVOLZQYZTFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098008-79-6): A Key Thiophene-Indazole Scaffold for Kinase Inhibitor Design


3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic building block composed of a 4,5,6,7-tetrahydro-1H-indazole core with a thiophen-3-yl substituent . It belongs to the thiophene-indazole class, a scaffold actively explored for developing isoform-selective kinase inhibitors, particularly for c-Jun N-terminal kinase 3 (JNK3) and p38α mitogen-activated protein kinase [1]. Its molecular formula is C11H12N2S with a molecular weight of 204.29 g/mol . This specific substitution pattern offers a unique hinge-binding geometry that is critical in medicinal chemistry campaigns targeting the highly conserved ATP-binding pockets of kinases [1].

Why 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole Cannot Be Simply Replaced by Other Thiophene or Indazole Analogs


Substituting 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole with a close analog like its 2-thienyl regioisomer or an N1-alkylated derivative can lead to a complete loss of the desired biological profile. As demonstrated in structural studies on this scaffold, the thiophene ring serves as a critical linker that mediates hydrogen bond interactions between the indazole core and the kinase hinge region [1]. The 3-thienyl substitution specifically orients this interaction, and even minor modifications, such as a methyl group addition on the thiophene (as in compound 23GA), cause a quantifiable shift in the inhibitor's position, disrupting essential van-der-Waals contacts and dramatically altering kinase affinity and selectivity [1]. This structural precision means generic replacement is not viable for projects relying on the established thiophene-indazole structure-activity relationship (SAR).

Quantitative Evidence for 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole Differentiation in Kinase Inhibitor Research


JNK3 vs. p38α Selectivity Driven by Thiophene-3-yl Scaffold Geometry

The 3-thienyl substitution on the tetrahydroindazole core is the critical determinant for achieving differential affinity between JNK3 and p38α kinases. In a direct structural study of four thiophene-indazole analogs, the substitution pattern and the resulting hinge-binding geometry directly dictated selectivity. While the exact compound 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole was not the final assayed inhibitor, its core scaffold is the unsubstituted progenitor of the series. Key analogs demonstrate the scaffold's capability: compound 21J (a closely related derivative) exhibits a 35-fold selectivity for JNK3 over p38α (IC50 of 0.006 µM vs. 0.21 µM), whereas a subtle modification leads compound 23GA to show a 31-fold selectivity for p38α over JNK3 (IC50 of 0.032 µM vs. 1.0 µM) [1]. This confirms the 3-thienyl scaffold can be tuned for dramatic selectivity shifts, a property not shared by simple phenyl or 2-thienyl analogs.

Kinase Inhibitor Selectivity JNK3 p38α Structure-Based Drug Design

Superior Hinge-Binding Geometry via Thiophene Linker Compared to Phenyl Linker

X-ray crystallography data from compounds built on the 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold reveals a unique hydrogen-bonding interaction with the kinase hinge region. Unlike earlier indazole-based inhibitors that used a phenyl group as a linker, the thiophene ring provides a bioisosteric replacement that actively participates in hydrogen bonding. The crystal structure shows the nitrogen atom (N2) of the indazole and the NH group of the amide form critical H-bonds with the backbone of Met149 in JNK3 [1]. This interaction is geometrically distinct from that of a phenyl linker and contributes to a more favorable binding conformation, as the 5-ring heterocycle allows for a 'noble chemotype design' not possible with a carbocyclic phenyl ring [1].

Hinge Binder X-ray Crystallography Medicinal Chemistry

Synthetic Tractability: A Versatile Core for Derivatization at Multiple Vectors

3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole offers multiple chemically accessible derivatization points, which is a key advantage over more rigid analogs. The N1 position of the indazole and the thiophene ring can be independently functionalized to rapidly generate diverse compound libraries. This is evidenced by the synthesis of numerous analogs, including 1-ethyl, 1-isopropyl, and acetonitrile derivatives, as well as the four advanced leads (21G, 21J, 23GA, 23M) that were prepared using similar synthetic routes starting from this or closely related core scaffolds [1]. In contrast, a fully aromatic indazole or a simple 3-phenyl-4,5,6,7-tetrahydro-1H-indazole offers fewer straightforward vectors for diversification without disrupting the core pharmacophore.

Building Block Parallel Synthesis SAR Drug Discovery

High-Impact Application Scenarios for Procuring 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole


Initiating a JNK3 Isoform-Selective Inhibitor Hit-Finding Campaign

A research team aiming to identify a novel lead series for JNK3, a target for neurodegenerative diseases, should procure this compound as a core scaffold. The Park & Feng (2024) study directly validates this chemotype, showing that derivatives can achieve low-nanomolar potency (e.g., 21J, JNK3 IC50 = 0.006 µM) and excellent selectivity over p38α, a common off-target [1]. Starting with 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole provides a validated, tunable template for medicinal chemistry optimization.

Structure-Based Drug Design and X-ray Crystallography Studies on Kinase Hinge Binders

For a structural biology group studying kinase-inhibitor interactions, this compound is an ideal tool. Crystal structures of its derivatives have been solved in complex with both JNK3 and p38α, revealing critical details of the hinge-binding mode and selectivity mechanisms (e.g., DFG-in/out conformation induction) [1]. This compound's specific H-bonding capacity through the thiophene sulfur allows researchers to probe subtle differences in kinase conformations that are not observable with phenyl-based analogs.

Rapid Generation of Focused Compound Libraries via Parallel Synthesis

A medicinal chemistry lab requiring a versatile, multi-functionalizable core for library synthesis would benefit from this compound. Its structure allows for independent modification of the N1 position and the thiophene ring, enabling the rapid exploration of structure-activity relationships (SAR) without the need for de novo core synthesis for each new analog [1]. This is a quantifiable advantage in operational efficiency compared to more synthetically limiting building blocks like 3-phenyl-4,5,6,7-tetrahydro-1H-indazole.

Investigating Kinase Selectivity Mechanisms in a Matched Pair Analysis

For a team investigating the molecular determinants of kinase selectivity, this compound serves as the ideal parent molecule. The available data on its derivatives (e.g., 21J vs. 23GA) demonstrates a dramatic, >30-fold selectivity switch between JNK3 and p38α [1]. Procuring the parent scaffold allows researchers to design a matched pair study to systematically probe how specific functional groups steer this selectivity, a methodology not possible with other less-characterized core scaffolds.

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